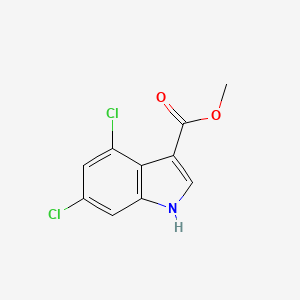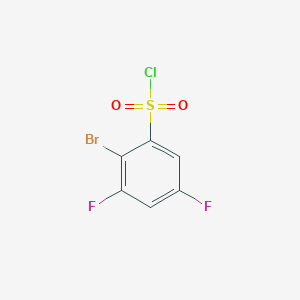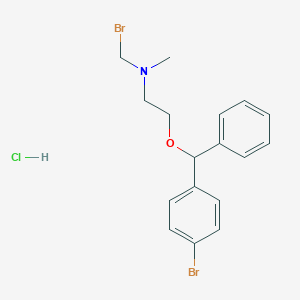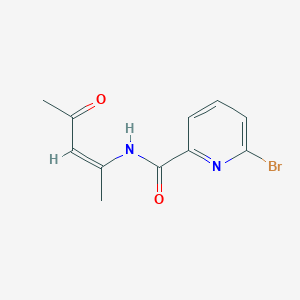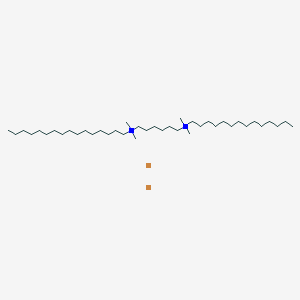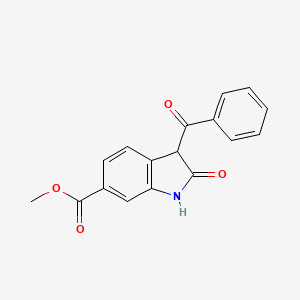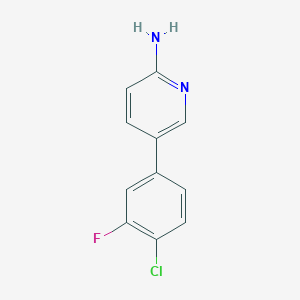
N-(4-chlorophenyl)-2-fluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2-fluoroacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a 4-chlorophenyl group attached to a 2-fluoroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-fluoroacetamide typically involves the reaction of 4-chloroaniline with fluoroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 4-chloroaniline in an inert solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add fluoroacetyl chloride to the reaction mixture while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water and the organic layer is separated.
- The solvent is evaporated to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-fluoroacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The fluoro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-(4-chlorophenyl)-2-fluoroacetic acid or reduction to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Hydrolysis: Formation of 4-chloroaniline and fluoroacetic acid.
Oxidation: Formation of N-(4-chlorophenyl)-2-fluoroacetic acid.
Reduction: Formation of N-(4-chlorophenyl)-2-fluoroethylamine.
Scientific Research Applications
N-(4-chlorophenyl)-2-fluoroacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-fluoroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit enzymes involved in the biosynthesis of essential cellular components, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-chloroacetamide: Similar structure but with a chloro group instead of a fluoro group.
N-(4-chlorophenyl)-2-bromoacetamide: Similar structure but with a bromo group instead of a fluoro group.
N-(4-chlorophenyl)-2-iodoacetamide: Similar structure but with an iodo group instead of a fluoro group.
Uniqueness
N-(4-chlorophenyl)-2-fluoroacetamide is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorinated compounds are often preferred for their improved pharmacokinetic properties.
Properties
CAS No. |
404-41-1 |
|---|---|
Molecular Formula |
C8H7ClFNO |
Molecular Weight |
187.60 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-fluoroacetamide |
InChI |
InChI=1S/C8H7ClFNO/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5H2,(H,11,12) |
InChI Key |
UOJROUJTMBCWCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


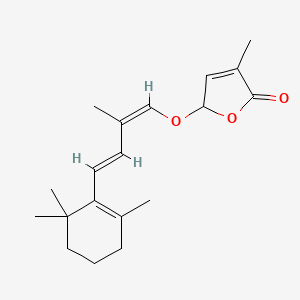
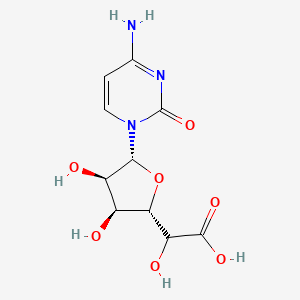
![[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium](/img/structure/B12838670.png)
